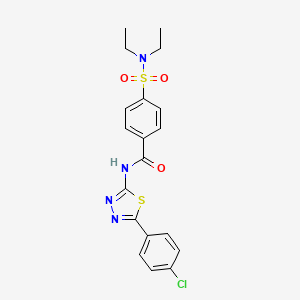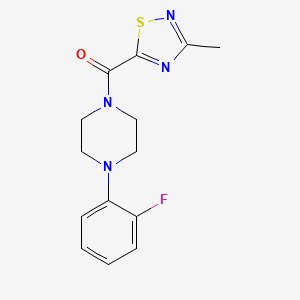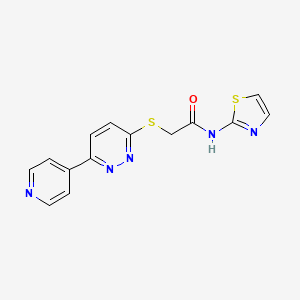![molecular formula C22H18ClN3O4S B2368659 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1260624-02-9](/img/no-structure.png)
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S and its molecular weight is 455.91. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has explored the synthesis and in vitro cytotoxic activity of certain derivatives, including those related to the specified compound. These studies aim to discover new anticancer agents by modifying the chemical structure to enhance anticancer activity. One study found that a compound with a similar structure showed appreciable cancer cell growth inhibition against various cancer cell lines, indicating potential as an anticancer agent (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Another area of application involves the synthesis of derivatives for use as antimicrobial agents. Studies have shown that certain derivatives exhibit good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This indicates the potential for these compounds in developing new antimicrobial treatments (Hossan et al., 2012).
Central Nervous System Depressant Activity
Compounds with similar structures have been investigated for their central nervous system depressant activity. Studies have shown that certain derivatives exhibit marked sedative actions, highlighting their potential in the development of sedative drugs (Manjunath et al., 1997).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-methoxybenzyl)acetamide in the presence of a coupling agent. The resulting intermediate is then subjected to a reduction reaction to yield the final product.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-methoxybenzyl)acetamide", "Coupling agent", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-(3-methoxybenzyl)acetamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the resulting intermediate by column chromatography.", "Step 4: Dissolve the intermediate in a suitable solvent and add a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Purify the final product by column chromatography." ] } | |
CAS RN |
1260624-02-9 |
Product Name |
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide |
Molecular Formula |
C22H18ClN3O4S |
Molecular Weight |
455.91 |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O4S/c1-30-17-7-2-4-14(10-17)12-24-19(27)13-25-18-8-9-31-20(18)21(28)26(22(25)29)16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27) |
InChI Key |
KYMYXFKMCKQXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)





![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)